molecular formula C21H21ClN2O6S2 B2804952 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide CAS No. 2309221-61-0

5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B2804952
CAS No.: 2309221-61-0
M. Wt: 496.98
InChI Key: JRJAZDFRFVXCBY-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where a chlorophenyl derivative reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.

    Bromomethyl methyl ether: Utilized in organic synthesis as a methylating agent.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S2/c22-19-4-2-1-3-16(19)13-31(26,27)14-17-7-10-20(30-17)21(25)24-12-11-15-5-8-18(9-6-15)32(23,28)29/h1-10H,11-14H2,(H,24,25)(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJAZDFRFVXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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